molecular formula C14H12O2 B7774715 9,10-Dihydrophenanthrene-9,10-diol CAS No. 25061-61-4

9,10-Dihydrophenanthrene-9,10-diol

Cat. No.: B7774715
CAS No.: 25061-61-4
M. Wt: 212.24 g/mol
InChI Key: MFXNBQWUTDDOKE-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the 9th and 10th positions of the dihydrophenanthrene structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dihydrophenanthrene-9,10-diol can be synthesized through the catalytic hydrogenation of phenanthrene. This process involves the addition of hydrogen to phenanthrene in the presence of a catalyst, typically palladium or platinum, under controlled conditions of temperature and pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the hydrogenation of phenanthrene followed by purification processes to isolate the desired diol compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to form simpler hydrocarbons.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products:

Scientific Research Applications

9,10-Dihydrophenanthrene-9,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-dihydrophenanthrene-9,10-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. For example, certain derivatives of this compound have been shown to inhibit the SARS-CoV-2 3CL protease, a key enzyme involved in the replication of the virus .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

9,10-dihydrophenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNBQWUTDDOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297261
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25061-77-2, 2510-71-6
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25061-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol, 9,10-dihydro- (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydroxy-9,10-dihydrophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9, 9,10-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dihydro-9,10-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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